2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that has garnered significant interest in both scientific research and industrial applications. Its unique structure combines elements from various aromatic and heterocyclic systems, leading to a diverse range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves a multi-step process:
Formation of the 1H-indol-3-yl moiety: : The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis.
Construction of the 1,2,4-triazole ring: : The indole intermediate is reacted with an appropriate hydrazine and acylating agents to form the 1,2,4-triazole core.
Attachment of the thioacetamide: : The final step involves the coupling of the 1,2,4-triazole intermediate with thioacetic acid and 4-chloroaniline under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, process optimization focuses on maximizing yield and minimizing the number of steps. Advanced techniques such as flow chemistry and continuous processing are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically affecting the indole or methoxyphenyl groups.
Reduction: : Reduction reactions may target the triazole ring or chlorophenyl group.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and phenyl positions.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO₄ or H₂O₂.
Reduction: : Catalytic hydrogenation using H₂ and a palladium catalyst.
Substitution: : For nucleophilic substitutions, reagents like NaNH₂ in liquid ammonia; for electrophilic substitutions, Friedel-Crafts alkylation or acylation conditions.
Major Products
The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation might yield quinone derivatives, while reduction could lead to fully saturated hydrocarbon chains.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as a building block for more complex molecules.
Biology and Medicine
Antimicrobial Agents: : Exhibits activity against a variety of bacterial and fungal strains.
Anti-inflammatory Agents: : Potential to modulate inflammatory pathways.
Industry
Material Science: : Used in the synthesis of polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with multiple molecular targets, including enzymes and receptors involved in metabolic and signaling pathways. Its activity is often mediated through the inhibition of specific enzymes or the modulation of receptor activity.
Comparison with Similar Compounds
Uniqueness
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide stands out due to its combination of multiple pharmacophores within a single molecule, leading to a broader spectrum of activity compared to simpler analogs.
Similar Compounds
Indole derivatives: : Compounds like 5-hydroxyindole and indole-3-carbinol.
Triazole derivatives: : Compounds such as fluconazole and other azole-based antifungals.
Phenylacetamides: : N-phenylacetamide and its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2S/c1-33-19-12-10-18(11-13-19)31-24(21-14-27-22-5-3-2-4-20(21)22)29-30-25(31)34-15-23(32)28-17-8-6-16(26)7-9-17/h2-14,27H,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXMRWINVUJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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